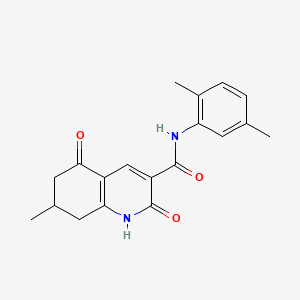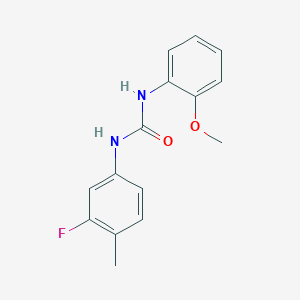![molecular formula C19H23N3O3 B5325575 ethyl 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinate](/img/structure/B5325575.png)
ethyl 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinate, also known as JNJ-31001074, is a small molecule drug that has been developed for the treatment of neuropathic pain. It belongs to the class of compounds known as nicotinates, which are derivatives of nicotinic acid.
作用機序
The exact mechanism of action of ethyl 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinate is not fully understood, but it is thought to work by modulating the activity of a specific type of ion channel called the TRPV1 channel. The TRPV1 channel is involved in the transmission of pain signals in the nervous system, and is a target for the development of new pain medications. This compound has been shown to inhibit the activity of the TRPV1 channel, which reduces the transmission of pain signals and provides relief from neuropathic pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the release of inflammatory mediators in the nervous system, which can contribute to the development of neuropathic pain. It has also been shown to reduce the sensitivity of neurons to painful stimuli, which can help to alleviate pain. In addition, this compound has been shown to have a favorable safety profile in animal studies, with no significant adverse effects observed.
実験室実験の利点と制限
One of the main advantages of ethyl 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinate for lab experiments is its specificity for the TRPV1 channel. This makes it a useful tool for studying the role of the TRPV1 channel in neuropathic pain, and for developing new drugs that target this channel. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve therapeutic levels in vivo. In addition, this compound has not yet been tested in human clinical trials, so its safety and efficacy in humans is not yet known.
将来の方向性
There are several potential future directions for research on ethyl 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinate. One possibility is to develop more potent analogs of the compound that can achieve higher levels of efficacy in vivo. Another possibility is to test the compound in human clinical trials to evaluate its safety and efficacy in humans. Additionally, this compound could be used as a tool for studying the role of the TRPV1 channel in other disease states, such as chronic inflammatory pain or cancer pain. Overall, this compound represents a promising new approach to the treatment of neuropathic pain, and further research on this compound is warranted.
合成法
The synthesis of ethyl 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinate involves the condensation of 4-hydroxy-4-(5-methylpyridin-2-yl)piperidine with ethyl nicotinate in the presence of a base catalyst. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced to the final product using a reducing agent. The synthesis of this compound has been reported in several research papers, and the yield of the reaction is typically around 50-60%.
科学的研究の応用
Ethyl 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinate has been extensively studied for its potential use in the treatment of neuropathic pain. Neuropathic pain is a chronic condition that is caused by damage or dysfunction of the nervous system. It is a difficult condition to treat, and currently available treatments are often ineffective or have significant side effects. This compound has been shown to be effective in preclinical models of neuropathic pain, and has demonstrated a favorable safety profile in animal studies.
特性
IUPAC Name |
ethyl 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-3-25-18(23)15-5-4-10-20-17(15)22-11-8-19(24,9-12-22)16-7-6-14(2)13-21-16/h4-7,10,13,24H,3,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGCGTOXVPYIKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)N2CCC(CC2)(C3=NC=C(C=C3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-aminoethyl)-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5325509.png)

![1,3-dimethyl-5-{[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5325516.png)

![3,4-difluoro-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5325544.png)
![N-{[1-(1,4-dithiepan-6-yl)pyrrolidin-3-yl]methyl}methanesulfonamide](/img/structure/B5325554.png)
![1-[3-(4-isopropylphenyl)acryloyl]-1H-benzimidazole](/img/structure/B5325567.png)

![N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]glutamic acid](/img/structure/B5325585.png)

![4-benzyl-3-ethyl-1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5325594.png)


![5-{[(2-ethoxyphenyl)amino]carbonyl}-1,3-phenylene diacetate](/img/structure/B5325610.png)